Cinnolin-8-amine
Overview
Description
Cinnolin-8-amine is an organic compound belonging to the class of heterocyclic amines It is a derivative of cinnoline, which is a bicyclic structure containing a benzene ring fused with a pyridazine ring The molecular formula of this compound is C8H7N3
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnolin-8-amine can be synthesized through various synthetic routes. One common method involves the reduction of 8-nitrocinnoline using reducing agents such as stannous chloride (SnCl2) in ethanol. Another approach is the cyclization of N-propargyl aniline derivatives using main group metal Lewis acids like stannic chloride or indium chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cinnolin-8-amine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert this compound into corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can be used to synthesize this compound from nitro precursors.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as stannous chloride (SnCl2) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can produce various substituted cinnoline compounds.
Scientific Research Applications
Cinnolin-8-amine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cinnolin-8-amine and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain cinnoline derivatives have been shown to inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific structure and functional groups present on the cinnoline scaffold .
Comparison with Similar Compounds
Cinnolin-8-amine can be compared with other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share structural similarities but differ in their chemical properties and biological activities:
Quinoline: Contains a benzene ring fused with a pyridine ring. It is widely used in antimalarial drugs.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position. It has applications in the synthesis of alkaloids and pharmaceuticals.
Phthalazine: Contains a benzene ring fused with a pyridazine ring, similar to cinnoline but with different nitrogen atom positions.
This compound stands out due to its unique position of the amine group on the cinnoline ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
cinnolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGJRKSGEFJCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506299 | |
Record name | Cinnolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-84-0 | |
Record name | Cinnolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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